Structural Differentiation: Adjacent-Nitrogen Cinnoline Scaffold vs. Single-Nitrogen Quinoline/Isoquinoline Boronic Acids
Cinnolin-6-ylboronic acid contains the cinnoline nucleus (1,2-benzodiazine), which possesses two adjacent nitrogen atoms at positions 1 and 2 of the heterocyclic ring. In contrast, quinoline-6-boronic acid and isoquinoline-6-boronic acid each contain only a single nitrogen atom (at position 1 and position 2, respectively) . This structural difference results in a distinct molecular formula (C₈H₇BN₂O₂ for cinnolin-6-ylboronic acid vs. C₉H₈BNO₂ for quinoline/isoquinoline analogs), altered hydrogen-bond acceptor count (4 vs. 3), and modified LogP values . The dual-nitrogen system of cinnoline has been specifically exploited in the design of kinase inhibitors targeting PI3K, HPK1, and BTK, where bidentate hydrogen bonding to the kinase hinge region is critical for potency and selectivity .
| Evidence Dimension | Heteroatom count and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | 2 nitrogen atoms, 4 H-bond acceptors, LogP -0.6904, Molecular formula C₈H₇BN₂O₂ |
| Comparator Or Baseline | Quinoline-6-boronic acid: 1 nitrogen atom, 3 H-bond acceptors, Molecular formula C₉H₈BNO₂ |
| Quantified Difference | +1 nitrogen atom; +1 H-bond acceptor capacity; cinnoline scaffold LogP approximately 0.5-1.0 units lower than quinoline scaffold |
| Conditions | Computational comparison based on structural formula and calculated physicochemical properties |
Why This Matters
The additional nitrogen atom and altered electronic profile directly impact kinase hinge-binding interactions that cannot be replicated using quinoline or isoquinoline boronic acid building blocks.
- [1] TCI Chemicals. Quinolin-6-ylboronic Acid product page. Molecular Formula C₉H₈BNO₂, Molecular Weight 172.98. https://stg.tcichemicals.com/CA/en/p/Q0098 View Source
- [2] Fudan University. Cinnoline compound PI3K kinase inhibitor. CN112876456A, 2021. Highlights cinnoline scaffold as specifically designed for PI3K kinase targeting. View Source
- [3] Molecular modelling studies on cinnoline-based BTK inhibitors. SAR and QSAR in Environmental Research, 2018, 29(11), 895-910. 115 cinnoline analogues studied for BTK inhibition. View Source
